molecular formula C13H18N4S B6964669 N-(1H-imidazol-2-ylmethyl)-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine

N-(1H-imidazol-2-ylmethyl)-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine

Cat. No.: B6964669
M. Wt: 262.38 g/mol
InChI Key: AZHBJCNIUPMASF-UHFFFAOYSA-N
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Description

“N-(1H-imidazol-2-ylmethyl)-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine” is a synthetic organic compound that features a unique combination of imidazole, thiazole, and cyclopentane moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1H-imidazol-2-ylmethyl)-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Imidazole Moiety: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction involving a thioamide and a haloketone.

    Cyclopentane Ring Introduction: The cyclopentane ring can be formed through cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the imidazole and thiazole rings with the cyclopentane moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(1H-imidazol-2-ylmethyl)-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

“N-(1H-imidazol-2-ylmethyl)-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine” could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(1H-imidazol-2-ylmethyl)-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine” would depend on its specific biological target. Generally, compounds with imidazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The cyclopentane ring may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-imidazol-2-ylmethyl)-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine: can be compared with other compounds containing imidazole or thiazole rings, such as:

Uniqueness

The uniqueness of “this compound” lies in its combined structure, which may confer unique biological activities and chemical properties not found in simpler compounds.

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-10-9-18-12(17-10)13(4-2-3-5-13)16-8-11-14-6-7-15-11/h6-7,9,16H,2-5,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHBJCNIUPMASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2(CCCC2)NCC3=NC=CN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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